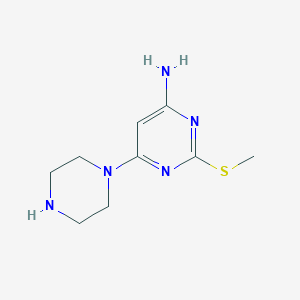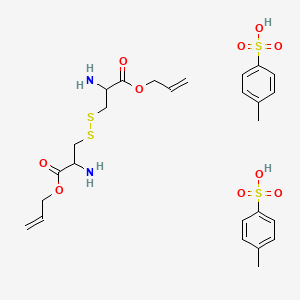![molecular formula C35H28O22 B13865110 (3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Gal 2 typically involves recombinant DNA technology. The gene encoding Gal 2 is cloned into an expression vector, which is then introduced into a suitable host cell (such as E. coli or mammalian cells). The host cells are cultured under conditions that promote the expression of the Gal 2 protein, which is then purified using techniques such as affinity chromatography .
Analyse Chemischer Reaktionen
Gal 2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it can interact with various ligands, including the neuropeptide galanin. These interactions can be studied using techniques such as binding assays and fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Gal 2 has been extensively studied for its role in various physiological and pathological processes. In neuroscience, it is known to modulate neurotransmitter release and influence pain perception. In endocrinology, it affects hormone release from the pituitary gland. Additionally, Gal 2 has been implicated in cancer research, particularly in the context of its role in cell proliferation and apoptosis .
Wirkmechanismus
Gal 2 interacts with the N-terminal residues of the galanin peptide. The primary signaling mechanism for Gal 2 is through the phospholipase C/protein kinase C pathway (via Gq), in contrast to Gal 1, which communicates its intracellular signal by inhibition of adenylyl cyclase through Gi . This signaling pathway leads to various cellular responses, including changes in gene expression and cell behavior.
Vergleich Mit ähnlichen Verbindungen
Gal 2 is one of three known galanin receptors, the others being Gal 1 and Gal 3. While all three receptors bind to the same ligand (galanin), they differ in their signaling mechanisms and physiological effects. For example, Gal 1 primarily inhibits adenylyl cyclase, while Gal 2 activates phospholipase C. This makes Gal 2 unique in its ability to activate different intracellular pathways compared to its counterparts .
Conclusion
Gal 2 is a crucial receptor in the galanin signaling pathway, with diverse roles in physiology and pathology. Its unique signaling mechanism and broad range of effects make it a significant target for scientific research in various fields, including neuroscience, endocrinology, and cancer biology.
Eigenschaften
Molekularformel |
C35H28O22 |
|---|---|
Molekulargewicht |
800.6 g/mol |
IUPAC-Name |
(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53)/t23-,24+,29?,35? |
InChI-Schlüssel |
JQVXKQDWMIXILH-OCHBMKAOSA-N |
Isomerische SMILES |
C1[C@H](C([C@H](CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
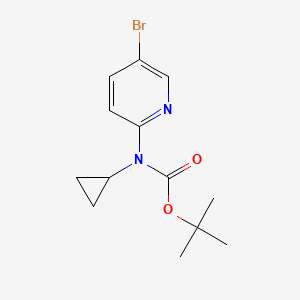
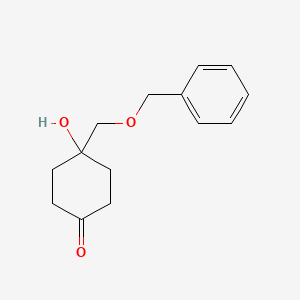
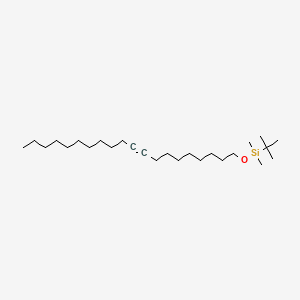
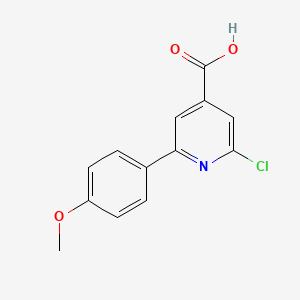

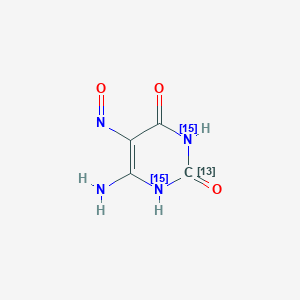
![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)

